molecular formula C22H31NO3 B027743 Epostane CAS No. 80471-63-2

Epostane

Cat. No.: B027743
CAS No.: 80471-63-2
M. Wt: 357.5 g/mol
InChI Key: CETKWEWBSMKADK-GSXVSZIWSA-N
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Description

Epostane, also known as this compound, is a useful research compound. Its molecular formula is C22H31NO3 and its molecular weight is 357.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Abortifacient Agents - Abortifacient Agents, Steroidal - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Luteal Phase Progesterone

Epostane, an antifertility drug, has been shown to inhibit normal luteal phase progesterone levels in a dose-related fashion in rhesus monkeys. This suggests its potential as an interceptive agent during early pregnancy (Snyder & Schane, 1985).

Attenuation of Preovulatory Gonadotrophin Surges

This compound's impact on preovulatory progesterone secretion in rats indicates a significant role in modulating LH and FSH surges, crucial for ovulation processes (Depaolo, 1988).

Progesterone Inhibition in Mid-trimester Termination of Pregnancy

Clinical trials have shown that this compound can facilitate induction of abortion, by significantly lowering peripheral progesterone levels and increasing sensitivity to prostaglandin E2 (Selinger et al., 1987).

Effects on Ovarian Hormone Levels

This compound's administration in rats inhibits ovulation by affecting ovarian progesterone and 17β-Estradiol levels, demonstrating its rapid but transient effect on ovarian steroid synthesis (Espey et al., 1990).

Abortion Induction in Early Human Pregnancy

Studies have revealed this compound's effectiveness as an abortifacient in early human pregnancy, highlighting its ability to reduce progesterone concentrations and induce abortion (Webster & Gillmer, 1989).

Plasma Protein Changes in Women

This compound can induce changes in steroid-sensitive plasma proteins in an androgen-like fashion, despite lacking apparent androgenic activity. This shows its capability to influence plasma protein patterns based on its chemical structure (Rannevik et al., 1996).

Interruption of First Trimester Pregnancy

This compound, combined with prostaglandin E2, has been found effective in inducing abortion in early first-trimester pregnancies, suggesting a critical role in progesterone suppression and myometrium sensitization (Webster et al., 1985).

Inhibition of Ovulation in Rats

This compound shows efficacy in inhibiting both spontaneous and stimulated ovulation in rats, reinforcing its role in affecting progesterone synthesis as a prerequisite for ovulation (Snyder et al., 1984).

Mechanism of Action

Target of Action

Epostane primarily targets the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme . This enzyme plays a crucial role in the biosynthesis of progesterone, a hormone that is essential for maintaining pregnancy .

Mode of Action

This compound functions as an inhibitor of 3β-HSD . By inhibiting this enzyme, this compound blocks the biosynthesis of progesterone from pregnenolone . It also prevents the conversion of dehydroepiandrosterone to androstenedione . This interaction with its targets results in this compound functioning as an antiprogestogen .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the progesterone synthesis pathway . By inhibiting 3β-HSD, this compound disrupts this pathway, leading to a decrease in progesterone levels . This has downstream effects on pregnancy maintenance, as progesterone is essential for this process .

Pharmacokinetics

It reduces ovarian progesterone levels within 15 minutes of administration, but the production of this steroid rebounds within 2 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of progesterone synthesis . This leads to a temporary decline in local progesterone levels, which interferes with the normal sequence of metabolic events that lead to the rupture of follicles . As a result, this compound can terminate pregnancy .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the dosage and cycle length can significantly impact its effectiveness . The recommended dosage ranges between 20-40mg per day, with cycle lengths of 4-8 weeks for optimal results . Additionally, the use of liver support supplements like TUDCA and NAC is recommended to mitigate risks associated with this compound .

Safety and Hazards

Epostane should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Epostane was developed as a contraceptive, abortifacient, and oxytocic drug but was never marketed . The future directions of this compound are not clear from the available literature.

Biochemical Analysis

Biochemical Properties

Epostane’s primary biochemical role is to inhibit the 3β-HSD enzyme . This enzyme is part of the biosynthesis pathway of progesterone from pregnenolone . By inhibiting 3β-HSD, this compound blocks the production of progesterone, thereby functioning as an antiprogestogen .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by blocking the biosynthesis of progesterone, a hormone that plays a crucial role in the menstrual cycle, pregnancy, and embryogenesis . The inhibition of progesterone synthesis by this compound can lead to the termination of pregnancy .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of the 3β-HSD enzyme . This enzyme is responsible for converting pregnenolone to progesterone. By inhibiting this enzyme, this compound prevents the production of progesterone, thereby exerting its antiprogestogenic effects .

Temporal Effects in Laboratory Settings

It is known that this compound inhibits the 3β-HSD enzyme, which could potentially lead to temporal changes in progesterone levels and related cellular functions .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not extensively documented, it is known that this compound inhibits ovulation in a dose-dependent manner when administered in doses ranging from 1.0–50 mg/rat .

Metabolic Pathways

This compound is involved in the steroid hormone biosynthesis pathway, where it inhibits the conversion of pregnenolone to progesterone by the 3β-HSD enzyme . This inhibition disrupts the normal metabolic flux of this pathway, leading to decreased levels of progesterone .

Properties

IUPAC Name

(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-18-8-6-16-14(15(18)7-9-20(18,3)25)5-10-22-19(16,2)11-13(12-23)17(24)21(22,4)26-22/h14-16,24-25H,5-11H2,1-4H3/t14-,15-,16-,18-,19+,20-,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETKWEWBSMKADK-GSXVSZIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC45C3(CC(=C(C4(O5)C)O)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@]45[C@@]3(CC(=C([C@]4(O5)C)O)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80471-63-2
Record name Epostane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80471-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epostane [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080471632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPOSTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6375T36951
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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